molecular formula C22H18O7 B1263620 Laurenquinone B

Laurenquinone B

Cat. No.: B1263620
M. Wt: 394.4 g/mol
InChI Key: YELMGJGNPKYOJB-UHFFFAOYSA-N
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Description

Laurenquinone B is a prenylated anthraquinone isolated from the seeds of Vismia laurentii, a plant species in the Clusiaceae family. Its structure was elucidated through extensive spectroscopic analysis, including 2D-NMR, revealing a core anthraquinone scaffold modified with prenyl substituents . This compound exhibits moderate algicidal activity against Chlorella fusca and antibacterial effects against Bacillus megaterium, a Gram-positive bacterium . It is often co-isolated with structurally related compounds such as laurenquinone A, xanthone V1, and vismiaquinones, highlighting its role in the plant's chemical defense mechanisms .

Properties

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 5,7-dihydroxy-2,2,9-trimethyl-6,11-dioxonaphtho[3,2-g]chromene-8-carboxylate

InChI

InChI=1S/C22H18O7/c1-9-7-11-16(19(25)14(9)21(27)28-4)20(26)15-12(17(11)23)8-13-10(18(15)24)5-6-22(2,3)29-13/h5-8,24-25H,1-4H3

InChI Key

YELMGJGNPKYOJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C(=O)OC)O)C(=O)C3=C(C4=C(C=C3C2=O)OC(C=C4)(C)C)O

Synonyms

laurenquinone B

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Quinones

Quinones, as a class, participate in redox, nucleophilic addition, and Diels-Alder reactions. While Laurenquinone B’s specific structure is unspecified in the provided sources, typical quinone reactions include:

Reaction Type Example Key Features
Redox Cycling Reduction to hydroquinone, re-oxidationElectron-transfer processes, often enzymatic
Nucleophilic Addition Attack by amines/thiols at carbonyl groupsForms covalent adducts (e.g., Michael adducts)
Photochemical Singlet oxygen generation under UV lightROS production, relevant in biological systems

Note: Data extrapolated from general quinone chemistry studies .

Hypothetical Reaction Pathways for this compound

Assuming this compound shares structural motifs with marine-derived sesquiterpene quinones (e.g., avarol derivatives), potential reactions could include:

2.1. Electrophilic Substitution

  • Target Sites : Aromatic rings or conjugated double bonds.

  • Example : Nitration or sulfonation at electron-rich positions.

2.2. Oxidative Modifications

  • Peroxidase-Mediated Oxidation : Formation of quinone methides or dimerization products .

  • Catalytic Hydrogenation : Reduction of quinone moiety to dihydroquinone (requires Pd/C or enzymatic systems).

Challenges in Reaction Characterization

  • Structural Complexity : Marine natural products often feature intricate stereochemistry, complicating reaction reproducibility.

  • Stability Issues : Quinones may degrade under acidic/basic conditions or via photolysis .

  • Synthetic Accessibility : Low natural abundance necessitates total synthesis for detailed reactivity studies.

Recommended Research Avenues

  • Isolation and NMR/X-ray Analysis : Confirm this compound’s structure to design targeted reactivity studies.

  • Computational Modeling : Predict reaction sites using DFT calculations (e.g., Fukui indices for electrophilicity) .

  • Collaborative Screening : Partner with marine biodiscovery programs to access authentic samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

Laurenquinone B belongs to a class of prenylated anthraquinones and xanthones with diverse bioactivities. Below is a comparative analysis with key analogues:

Table 1: Structural and Bioactive Comparison of this compound and Related Compounds

Compound Structural Class Source Key Bioactivities References
This compound Prenylated anthraquinone Vismia laurentii Algicidal (vs. Chlorella fusca), antibacterial (vs. Bacillus megaterium)
Laurenquinone A Prenylated anthraquinone Vismia laurentii Algicidal (vs. Chlorella fusca)
Xanthone V1 Prenylated xanthone Vismia laurentii Precursor to acetylated derivatives; moderate antioxidant activity
Vismiaquinone B Prenylated anthraquinone Vismia laurentii Antioxidant (DPPH/ABTS radical scavenging)
Bivismiaquinone Prenylated anthraquinone Vismia laurentii Antioxidant (first reported in 2011)
1,4,8-Trihydroxyxanthone Xanthone Vismia rubescens Antioxidant (comparable to L-ascorbic acid)
Physcion Anthraquinone Vismia laurentii Known anthraquinone; structural comparator

Structural Differences

  • Laurenquinone A vs. B: Both are prenylated anthraquinones from V. laurentii, but this compound differs in substituent arrangement, influencing its algicidal specificity .
  • Xanthone V1 vs. This compound: Xanthone V1 has a xanthone core (dibenzopyrone) instead of an anthraquinone, leading to distinct electronic properties and reactivity. Acetylation of xanthone V1 yields derivatives with enhanced bioactivity .
  • Vismiaquinone B: Shares the prenylated anthraquinone scaffold but may differ in hydroxylation patterns, contributing to its stronger antioxidant profile compared to this compound .

Bioactivity Variations

  • Algicidal Activity: this compound and A target Chlorella fusca, but this compound shows broader antibacterial effects, unlike xanthone V1, which lacks reported antimicrobial activity .
  • Derivative Potential: Acetylation of this compound and xanthone V1 produces novel compounds (e.g., compound 12 and 13) with untapped pharmacological applications .

Functional Implications

  • Prenylation: Prenyl groups enhance lipophilicity, improving membrane penetration and bioactivity. This feature is conserved in this compound, vismiaquinones, and xanthone V1 .
  • Core Scaffold: Anthraquinones (e.g., this compound) are redox-active, contributing to algicidal effects, while xanthones (e.g., 1,4,8-trihydroxyxanthone) excel in radical scavenging due to their conjugated systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laurenquinone B
Reactant of Route 2
Laurenquinone B

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